molecular formula C23H21BrN2S B2765667 (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 477525-50-1

(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2765667
CAS No.: 477525-50-1
M. Wt: 437.4
InChI Key: RAQSJTPUMNVAGP-DCXSSQDFSA-N
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Description

The compound “(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide” is a thiazole-derived molecule featuring a benzyl group at position 3, a p-tolyl (4-methylphenyl) group at position 4, and an aniline moiety linked via an ylidene bond to the thiazole ring. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole derivatives are widely explored for their biological activities, including enzyme inhibition and cardioprotective effects .

Properties

IUPAC Name

3-benzyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2S.BrH/c1-18-12-14-20(15-13-18)22-17-26-23(24-21-10-6-3-7-11-21)25(22)16-19-8-4-2-5-9-19;/h2-15,17H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQSJTPUMNVAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves the condensation of 3-benzyl-4-(p-tolyl)thiazol-2(3H)-one with aniline in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Structure and Synthesis

The compound features a thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The synthesis of thiazole derivatives typically involves various methods, including cyclization reactions of substituted thioureas or thioamides with α-halo carbonyl compounds. The specific synthesis of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide can be achieved through the reaction of an appropriate aniline derivative with a benzothiazole precursor under acidic conditions.

Medicinal Chemistry

Thiazole derivatives, including This compound , have been extensively studied for their pharmacological potential.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit potent antibacterial activity against various strains of bacteria. A study demonstrated that related thiazole compounds showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like Oxytetracycline .

CompoundMIC (µg/mL)Bacterial Strain
Thiazole Derivative 17.8Staphylococcus aureus
Thiazole Derivative 215.6Escherichia coli

Anticancer Properties

Thiazoles have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .

Organic Synthesis

The unique reactivity of thiazoles allows them to serve as intermediates in the synthesis of more complex molecules. The compound can participate in various cycloaddition reactions, particularly [3 + 2] cycloadditions, leading to the formation of fused heterocycles .

Cycloaddition Reactions

The [3 + 2] cycloaddition involving thiazoles has been optimized to yield high product yields under mild conditions. For example, reactions involving benzothiazolium salts have shown yields ranging from 52% to 99%, depending on the substituents and reaction conditions employed .

Reaction TypeConditionsYield (%)
[3 + 2] CycloadditionNa₂CO₃ in Toluene at RT52-99

Biochemical Studies

The biochemical pathways influenced by thiazole derivatives are also an area of interest. Studies have indicated that these compounds can modulate various enzyme activities, potentially affecting metabolic pathways involved in disease processes.

Case Study 1: Antibacterial Screening

A series of substituted thiazoles were synthesized and evaluated for their antibacterial properties against Leishmania amazonensis. The results indicated that modifications to the thiazole ring significantly impacted biological activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

In another study, a library of thiazole derivatives was screened against multiple cancer cell lines. The findings revealed that specific substitutions on the thiazole ring enhanced cytotoxicity, suggesting pathways for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and biological activities of the target compound with related thiazol-2(3H)-ylidene derivatives:

Compound Name Substituents (Thiazole Ring) Biological Activity Key Reference Data
(Z)-N-(3-Benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide (Target) 3-benzyl, 4-p-tolyl, N-aniline Not explicitly stated (presumed MAO or cardioprotective activity) Structural analogy to
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide 4-(4-methoxyphenyl), hydrazine linkage Cardioprotective (superior to Levocarnitine)
N-(3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)acetamide derivatives (4a-4i) 3-phenyl, 4-p-tolyl, acetamide MAO inhibition (4a-4c most active)
N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline (37) 3-benzyl, 5-(4-nitrophenyl) Not explicitly stated (synthesis focus)

Key Observations :

  • Substituent Positioning: The target compound’s p-tolyl group at position 4 contrasts with analogues bearing substituents at position 5 (e.g., compound 37 in ).
  • Electronic Effects : The p-tolyl group (electron-donating methyl) vs. 4-nitrophenyl (electron-withdrawing nitro) in compound 37 may influence redox properties and metabolic stability.
  • Salt Form : Hydrobromide salts (target and ) improve aqueous solubility compared to free bases, enhancing bioavailability .
Spectroscopic and Analytical Data
  • IR Spectroscopy : Thiazole derivatives typically exhibit C=N stretching at ~1630–1690 cm⁻¹ and aromatic C-H vibrations at ~3000–3100 cm⁻¹. For example, compound 4g in showed C=O peaks at 1690 and 1638 cm⁻¹, while the target compound’s absence of carbonyl groups would simplify its IR profile.
  • Mass Spectrometry : Analogues like compound 37 exhibit molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1428), consistent with thiazole derivatives. The target compound’s molecular weight (~450–500 g/mol) would align with hydrobromide-containing analogues .

Biological Activity

(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of thiazole derivatives with aromatic amines. The structural integrity of the compound is critical for its biological activity, which is influenced by the substituents on the thiazole ring and the aniline moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Recent studies have shown that thiazole derivatives exhibit significant antifungal activity. For instance, compounds similar to this compound have demonstrated effectiveness against Candida albicans and Candida parapsilosis. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

Antibacterial Activity

Thiazole compounds have also been evaluated for their antibacterial properties. Research indicates that derivatives exhibit activity against various bacterial strains, including Staphylococcus epidermidis. The presence of electron-donating groups on the phenyl ring enhances their antimicrobial efficacy, making these compounds promising candidates for further development .

Anticancer Activity

The anticancer potential of this compound has been highlighted in studies involving human cancer cell lines. Compounds with similar structures have shown moderate antiproliferative effects, particularly through mechanisms involving tubulin inhibition. For example, certain thiazole derivatives disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in fungal and bacterial metabolism.
  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin, preventing polymerization and disrupting mitotic processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Antifungal Efficacy : A study demonstrated that a thiazole derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis, closely matching the efficacy of ketoconazole .
  • Anticancer Properties : In a comparative study, a related compound was found to inhibit tubulin polymerization effectively and induce apoptosis in various cancer cell lines, suggesting a robust mechanism for anticancer activity .

Q & A

Q. Basic

  • Structural elucidation :
    • X-ray crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the imine bond .
    • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm; thiazole protons at δ 7.0–8.5 ppm) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
    • Melting point consistency : Sharp melting ranges (±2°C) indicate purity .

How can reaction conditions be optimized to improve synthetic yields?

Advanced
Key variables and their effects :

VariableOptimal RangeImpact on YieldReference
Temperature70–80°C (reflux)Maximizes cyclization
SolventEthanol or THFEnhances solubility
CatalystAcetic acid (5 mol%)Accelerates Schiff base formation
Reaction time12–24 hoursEnsures completion
Methodology :
  • Design of Experiments (DoE) to screen variables .
  • In-line monitoring via TLC or FTIR to track reaction progress .

What is the hypothesized mechanism of biological activity for this compound?

Q. Advanced

  • Enzyme inhibition : Structural analogs show inhibition of:
    • Cyclooxygenase-2 (COX-2) : Via hydrophobic interactions with the active site (molecular docking studies) .
    • Tyrosine kinases : Competitive binding to ATP pockets (IC₅₀ values: 0.5–5 µM in kinase assays) .
  • DNA intercalation : Planar aromatic systems (thiazole and p-tolyl) may stabilize DNA adducts (UV-Vis hypochromicity assays) .
    Validation :
  • Biochemical assays : Fluorescence polarization for binding affinity (Kd < 1 µM) .
  • SAR studies : Modifying the benzyl group alters potency (e.g., electron-withdrawing groups enhance activity) .

How should structure-activity relationship (SAR) studies be designed for derivatives?

Advanced
Key modifications and outcomes :

SubstituentPositionBiological ImpactReference
Methoxyp-Tolyl↑ Solubility, ↓ Cytotoxicity
BromoBenzyl↑ DNA binding affinity
SulfamoylThiazole↑ Enzyme inhibition
Methodology :
  • Parallel synthesis : Generate analogs via combinatorial chemistry .
  • In vitro screening : MTT assays (cancer cell lines) and MIC tests (bacterial strains) .

How can contradictory biological activity data be resolved?

Advanced
Common sources of discrepancy :

  • Assay conditions : Variability in cell culture media (e.g., serum content affects compound stability) .
  • Impurity interference : By-products from incomplete purification (e.g., residual HBr) .
    Resolution strategies :
  • Replicate studies : Independent validation across labs (e.g., NCI-60 panel for anticancer activity) .
  • Orthogonal assays : Confirm enzyme inhibition via both fluorescence-based and radiometric methods .

What biological activities are commonly observed for this compound class?

Q. Basic

  • Anticancer : IC₅₀ values of 2–10 µM against HeLa and MCF-7 cells via apoptosis induction .
  • Antimicrobial : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Anti-inflammatory : 50% COX-2 inhibition at 1 µM .

How stable is the compound under various experimental conditions?

Q. Advanced

ConditionStability OutcomeRecommended StorageReference
Aqueous solutionHydrolyzes at pH < 3 or > 10Dry DMSO (-20°C)
Light exposurePhoto-degradation in 48 hoursAmber vials
High temperatureDecomposes > 150°CRoom temperature
Methodology : Accelerated stability studies (ICH guidelines) with HPLC monitoring .

What analytical methods are recommended for quantifying the compound in biological matrices?

Q. Advanced

  • LC-MS/MS : MRM transitions (e.g., m/z 450 → 320 for quantification) with a LOD of 0.1 ng/mL .
  • Calibration curves : Linear range 0.1–100 µg/mL (R² > 0.99) in plasma .
    Sample prep : Protein precipitation (acetonitrile) followed by SPE cleanup .

What strategies are effective for target identification in mechanistic studies?

Q. Advanced

  • Chemical proteomics : Immobilized compound pulldowns with LC-MS/MS identification .
  • CRISPR screening : Genome-wide knockout libraries to identify resistance genes .
  • Affinity chromatography : Biotinylated analogs for target enrichment .

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